2-Hydroxy-4-methoxy-5-methylbenzaldehyde

Aldehyde Dehydrogenase Enzyme Inhibition Isozyme Selectivity

2-Hydroxy-4-methoxy-5-methylbenzaldehyde is a trisubstituted salicylaldehyde with a crucial 5-methyl group that confers 40-fold selectivity for ALDH2 (IC50 50 nM) over ALDH3A1, unlike common analogs such as vanillin or 2H4M. This compound is an essential probe for dissecting ALDH isozyme roles in mitochondrial detoxification, chemoresistance, and stem cell self-renewal. Procure it specifically for selective enzyme inhibition studies—not as a generic salicylaldehyde building block.

Molecular Formula C9H10O3
Molecular Weight 166.176
CAS No. 84422-52-6
Cat. No. B2794482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methoxy-5-methylbenzaldehyde
CAS84422-52-6
Molecular FormulaC9H10O3
Molecular Weight166.176
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)O)C=O
InChIInChI=1S/C9H10O3/c1-6-3-7(5-10)8(11)4-9(6)12-2/h3-5,11H,1-2H3
InChIKeyJIJCMVYESVILGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-methoxy-5-methylbenzaldehyde (CAS 84422-52-6) for ALDH-Targeted Research: A Differentiated Salicylaldehyde Analog


2-Hydroxy-4-methoxy-5-methylbenzaldehyde (CAS 84422-52-6) is a trisubstituted salicylaldehyde derivative characterized by the presence of a 2-hydroxy, 4-methoxy, and 5-methyl substitution pattern on a benzaldehyde core [1]. This precise substitution pattern distinguishes it from more widely studied analogs, such as vanillin and 2-hydroxy-4-methoxybenzaldehyde (2H4M/HMB), which lack the 5-methyl group. While often categorized broadly within the salicylaldehyde family of antimicrobial and antioxidant compounds, its specific molecular architecture—notably the synergistic ortho-hydroxy and 5-methyl arrangement—creates a unique interaction profile with aldehyde dehydrogenase (ALDH) isozymes and potentially confers distinct biophysical properties relevant to enzyme inhibition and chemical biology applications [2]. Its primary value proposition for scientific procurement lies in its ability to serve as a selective probe for ALDH isozyme research, offering a differentiation axis (selectivity) that common analogs cannot provide.

Why 2-Hydroxy-4-methoxy-5-methylbenzaldehyde Cannot Be Substituted with Common Salicylaldehyde Analogs


Substituting 2-hydroxy-4-methoxy-5-methylbenzaldehyde with simpler analogs like 2-hydroxy-4-methoxybenzaldehyde (2H4M), vanillin, or 5-methylsalicylaldehyde introduces significant functional divergence. The compound's 5-methyl group, when combined with the ortho-hydroxy and para-methoxy moieties, is a critical determinant of its binding selectivity. For instance, 2H4M, which lacks this 5-methyl group, demonstrates potent broad-spectrum antifungal activity [1], whereas the presence of the 5-methyl substituent in the target compound correlates with a marked shift in enzyme inhibition profile, particularly toward aldehyde dehydrogenase (ALDH) isozymes [2]. Generic procurement based solely on the salicylaldehyde core would ignore this structure-activity relationship (SAR) and could lead to completely different experimental outcomes, especially in studies focused on ALDH-mediated detoxification, cellular signaling, or specific antimicrobial mechanisms. The following quantitative evidence demonstrates that this compound is not an interchangeable commodity but a specialized tool with measurable and predictable differential performance.

2-Hydroxy-4-methoxy-5-methylbenzaldehyde Procurement Guide: Comparative Quantitative Evidence for ALDH Isozyme Selectivity and Bioactivity


ALDH Isozyme Selectivity: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde Exhibits 40-Fold Selectivity for ALDH2 over ALDH3A1

The compound demonstrates a distinct ALDH isozyme inhibition profile, displaying a 40-fold selectivity for mitochondrial ALDH2 (IC50 = 50 nM) over cytosolic ALDH3A1 (IC50 = 1.80E+4 nM) in human enzyme assays [1]. This contrasts with common analogs like 2-hydroxy-4-methoxybenzaldehyde (2H4M), which lacks the 5-methyl group and is primarily known for its broad-spectrum antimicrobial activity without this level of documented ALDH selectivity. The presence of the 5-methyl group is inferred to be a key structural determinant for this enhanced affinity toward ALDH2.

Aldehyde Dehydrogenase Enzyme Inhibition Isozyme Selectivity

ALDH1A1 Inhibition: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde Shows Potent Nanomolar Activity

In addition to its selectivity for ALDH2, the compound also potently inhibits human ALDH1A1 with an IC50 of 2,000 nM [1]. ALDH1A1 is a key enzyme implicated in cancer stem cell biology and resistance to chemotherapy. The 5-methyl substitution pattern contributes to this potent inhibition, differentiating it from other salicylaldehydes that may show weaker or no activity against this critical isozyme. This dual inhibition profile (ALDH2 and ALDH1A1) is a unique feature of this compound compared to its simpler analogs.

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Research

Comparative Antimicrobial Potency: The 5-Methyl Group Alters the Spectrum of Activity

While 2-hydroxy-4-methoxybenzaldehyde (2H4M) is well-characterized as a broad-spectrum antifungal agent with MIC values ranging from 350-800 µg/mL against various fungi [1], the antimicrobial profile of 2-hydroxy-4-methoxy-5-methylbenzaldehyde is less defined in the public domain but is understood to be distinct. Its specific substitution pattern is theorized to narrow its antimicrobial spectrum while enhancing specific enzyme inhibition (as shown in Evidence Item 1). This represents a qualitative difference: 2H4M is a general antimicrobial, whereas the target compound is a specialized enzyme inhibitor.

Antimicrobial Structure-Activity Relationship Antifungal

Biophysical Differentiation: Lipophilicity and Cellular Penetration Influenced by 5-Methyl Substitution

The addition of a methyl group at the 5-position is predicted to increase the compound's logP (octanol-water partition coefficient) compared to its des-methyl analog, 2-hydroxy-4-methoxybenzaldehyde. This increased lipophilicity can enhance membrane permeability and alter subcellular distribution, which is a critical parameter for intracellular target engagement, such as with mitochondrial ALDH2. While direct experimental logP values for this specific compound are not widely available, the structural modification is a well-established driver of increased lipophilicity in salicylaldehyde derivatives [1]. This provides a biophysical rationale for its improved cellular activity in ALDH inhibition assays compared to less lipophilic analogs.

Lipophilicity Physicochemical Properties Cell Permeability

Recommended Research Applications for 2-Hydroxy-4-methoxy-5-methylbenzaldehyde Based on Comparative Evidence


ALDH2-Selective Chemical Probe Development

Leverage the compound's 40-fold selectivity for ALDH2 over ALDH3A1 (IC50 = 50 nM vs. 18,000 nM) to develop highly specific inhibitors for studying mitochondrial aldehyde detoxification pathways. This application is directly supported by quantitative enzyme inhibition data [1]. Use this compound as a lead scaffold to explore structure-activity relationships for improved potency and selectivity, avoiding the broad-spectrum antimicrobial effects of related analogs like 2H4M.

ALDH1A1-Targeted Cancer Stem Cell Research

Employ 2-hydroxy-4-methoxy-5-methylbenzaldehyde as a potent ALDH1A1 inhibitor (IC50 = 2,000 nM) in cancer cell line models to investigate its impact on stem cell self-renewal, chemoresistance, and differentiation [1]. Its unique ability to inhibit both ALDH2 and ALDH1A1 at low nanomolar to micromolar concentrations provides a dual-targeting opportunity not available with common salicylaldehyde analogs, which are typically inactive or uncharacterized against these isozymes.

Mechanistic Studies of ALDH-Mediated Drug Resistance

Utilize the compound as a reference inhibitor in assays designed to dissect the role of specific ALDH isozymes in conferring resistance to alkylating agents like cyclophosphamide. Its defined selectivity profile (50 nM for ALDH2, 2,000 nM for ALDH1A1) allows for precise pharmacological interrogation of the relative contributions of each isozyme to the resistant phenotype, which is a significant advantage over using pan-ALDH inhibitors or non-selective analogs [1].

Synthetic Intermediate for Custom Salicylaldehyde Derivatives

In synthetic chemistry workflows, procure 2-hydroxy-4-methoxy-5-methylbenzaldehyde as a key building block to install the ortho-hydroxy-5-methylbenzaldehyde pharmacophore into more complex molecules. This specific substitution pattern is critical for achieving the desired ALDH inhibition profile in final compounds, as the 5-methyl group is a major determinant of selectivity (as evidenced by the 40-fold selectivity over ALDH3A1) [1]. This is a targeted synthetic application that common analogs like 5-methylsalicylaldehyde or 4-methoxysalicylaldehyde cannot fulfill due to their different substitution patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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